molecular formula C8H10N2O4S B1518274 5-Amino-2-methanesulfonamidobenzoic acid CAS No. 1154379-40-4

5-Amino-2-methanesulfonamidobenzoic acid

Cat. No.: B1518274
CAS No.: 1154379-40-4
M. Wt: 230.24 g/mol
InChI Key: ZFQSDJZMNGJQNO-UHFFFAOYSA-N
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Description

5-Amino-2-methanesulfonamidobenzoic acid is a chemical compound with the molecular formula C₇H₈N₂O₄S. It is characterized by the presence of an amino group (-NH₂) and a methanesulfonamide group (-SO₂NH₂) attached to a benzoic acid core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methanesulfonamidobenzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 2-aminobenzoic acid as the starting material.

  • Nitration: The starting material undergoes nitration to introduce a nitro group (-NO₂) at the ortho position relative to the amino group.

  • Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid or hydrogenation.

  • Sulfonation: The resulting compound is sulfonated using methanesulfonyl chloride (CH₂ClO₂S) in the presence of a base such as pyridine to introduce the methanesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methanesulfonamidobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitro compounds.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Amides and other substituted derivatives.

Scientific Research Applications

5-Amino-2-methanesulfonamidobenzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Amino-2-methanesulfonamidobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the methanesulfonamide group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical and pharmaceutical applications.

Comparison with Similar Compounds

  • 4-Aminobenzoic acid

  • 3-Methanesulfonamidobenzoic acid

  • 2-Aminobenzoic acid

Properties

IUPAC Name

5-amino-2-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQSDJZMNGJQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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